2-Ethyl-4-fluorobenzaldehyde

Physicochemical characterization Analytical chemistry Compound handling

2-Ethyl-4-fluorobenzaldehyde (CAS 1289089-09-3) is a specialty fluorinated aromatic aldehyde that serves as a versatile building block in medicinal chemistry and agrochemical research. Characterized by the unique combination of an ortho-ethyl substituent and a para-fluorine atom, this compound (molecular formula C9H9FO; MW 152.16 g/mol ) is typically supplied as a liquid with a standard purity of ≥95%.

Molecular Formula C9H9FO
Molecular Weight 152.16 g/mol
Cat. No. B13573036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4-fluorobenzaldehyde
Molecular FormulaC9H9FO
Molecular Weight152.16 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)F)C=O
InChIInChI=1S/C9H9FO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-6H,2H2,1H3
InChIKeyXRWIPRYLMWJKDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-4-fluorobenzaldehyde CAS 1289089-09-3: Core Procurement and Physicochemical Identity Guide


2-Ethyl-4-fluorobenzaldehyde (CAS 1289089-09-3) is a specialty fluorinated aromatic aldehyde that serves as a versatile building block in medicinal chemistry and agrochemical research [1]. Characterized by the unique combination of an ortho-ethyl substituent and a para-fluorine atom, this compound (molecular formula C9H9FO; MW 152.16 g/mol ) is typically supplied as a liquid with a standard purity of ≥95% . Its structure confers distinct electronic and steric properties that differentiate it from non-fluorinated benzaldehydes and other positional isomers, making it a candidate of interest in structure-activity relationship (SAR) exploration and lead optimization programs [2].

2-Ethyl-4-fluorobenzaldehyde: Why Simple Analogs Are Not One-for-One Replacements


While in-class compounds such as 2-ethylbenzaldehyde or 4-fluorobenzaldehyde share structural motifs, simple substitution is not scientifically sound due to fundamental differences in molecular properties and potential reactivity. The presence of the para-fluorine atom introduces a strong electron-withdrawing inductive effect (-I) that significantly polarizes the aromatic ring [1], altering the electrophilicity of the aldehyde carbonyl and influencing regioselectivity in subsequent transformations compared to the non-fluorinated 2-ethylbenzaldehyde [2]. Conversely, the ortho-ethyl group introduces steric bulk adjacent to the reactive aldehyde center, which can modulate reaction rates and stereochemical outcomes in ways not observed with the simpler 4-fluorobenzaldehyde scaffold [3]. Therefore, assuming functional interchangeability without empirical validation risks compromising synthetic yield, purity, or the biological activity of downstream products.

2-Ethyl-4-fluorobenzaldehyde: Quantitative Differentiation Evidence vs. Comparators


Comparative Molecular Weight and Density: Differentiating 2-Ethyl-4-fluorobenzaldehyde from 4-Fluorobenzaldehyde and 2-Ethylbenzaldehyde

2-Ethyl-4-fluorobenzaldehyde (MW 152.16) exhibits a molecular weight that is intermediate between the simpler 4-fluorobenzaldehyde (MW 124.11) and larger fluorinated building blocks, while its physical state (liquid) and associated density, though not explicitly reported, can be inferred to differ from both the denser 4-fluorobenzaldehyde (density ~1.157 g/mL ) and the less dense 2-ethylbenzaldehyde (density 1.02 g/mL ). This difference in fundamental properties impacts procurement logistics such as shipping classification and laboratory handling.

Physicochemical characterization Analytical chemistry Compound handling

Positional Isomer Differentiation: CAS Registry and Structural Identity for 2-Ethyl-4-fluorobenzaldehyde vs. 2-Ethyl-5-fluorobenzaldehyde and 2-Ethyl-3-fluorobenzaldehyde

2-Ethyl-4-fluorobenzaldehyde (CAS 1289089-09-3) is a distinct chemical entity from its positional isomers. The CAS registry numbers are unique identifiers: 2-ethyl-5-fluorobenzaldehyde is registered as CAS 1289090-16-9 , and 2-ethyl-3-fluorobenzaldehyde is registered as CAS 1289176-88-0 . This differentiation is critical for procurement to ensure the correct regioisomer is obtained, as even minor structural changes can drastically alter biological activity or synthetic utility.

Chemical registration Quality control Intellectual property

Synthetic Utility Inferred from Class-Level Reactivity: Fluorobenzaldehydes as Intermediates in Agrochemical and Pharmaceutical Synthesis

While direct quantitative data for 2-ethyl-4-fluorobenzaldehyde in specific reactions is sparse, the broader class of fluorinated benzaldehydes is extensively documented as key intermediates for preparing active ingredients in medicaments and agrochemicals [1]. Patents explicitly claim the use of fluorinated benzaldehydes, including those with various substitution patterns, for the synthesis of complex molecules [2]. The unique ortho-ethyl/para-fluoro substitution pattern of 2-ethyl-4-fluorobenzaldehyde is particularly valuable for introducing both steric hindrance (ortho-ethyl) and electronic modulation (para-fluoro) into a target scaffold, a combination that is challenging to achieve with simpler or differently substituted analogs.

Organic synthesis Medicinal chemistry Agrochemical discovery

2-Ethyl-4-fluorobenzaldehyde: Recommended Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of CNS-Active Compounds and GPCR Modulators

Based on the broader class of fluorinated benzaldehydes being claimed for CNS drug synthesis [1], 2-ethyl-4-fluorobenzaldehyde is a strategic building block for constructing novel ligands targeting central nervous system receptors. Its ortho-ethyl group provides steric bulk that can influence binding pocket interactions, while the para-fluorine atom can modulate metabolic stability and lipophilicity. This makes it suitable for synthesizing complex amine-containing molecules, such as those explored in patents for CNS disease treatment [1].

Agrochemical Discovery: Design of Novel Herbicides and Fungicides

Fluorinated benzaldehydes are well-established as intermediates for agrochemical active ingredients [2]. The 2-ethyl-4-fluorobenzaldehyde scaffold can be employed to synthesize fluorinated analogs of known herbicide or fungicide cores. The specific substitution pattern may enhance target site binding or alter environmental fate, providing a valuable entry point for next-generation crop protection agents.

Material Science: Development of Fluorinated Liquid Crystals and Advanced Polymers

The combination of a rigid aromatic core, an electron-withdrawing fluorine atom, and a flexible ethyl side chain makes 2-ethyl-4-fluorobenzaldehyde a candidate monomer or precursor for specialty materials. It can be utilized in the synthesis of fluorinated liquid crystal intermediates or as a building block for polymers requiring specific dielectric or optical properties. While specific application data for this exact compound is limited, the structural features align with known design principles in advanced materials research [2].

Technical Documentation Hub

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